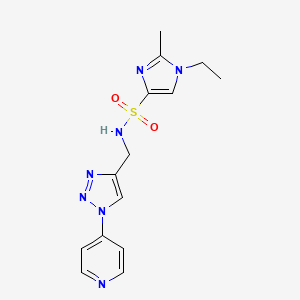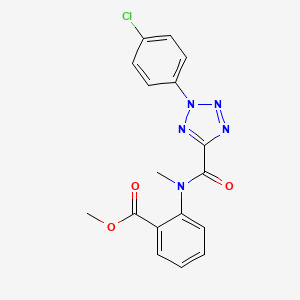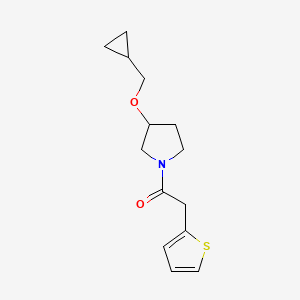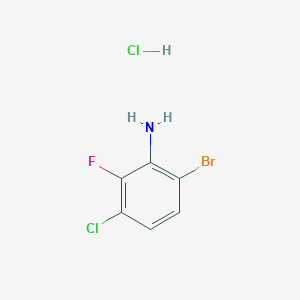
6-Bromo-3-chloro-2-fluoroaniline;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3-chloro-2-fluoroaniline;hydrochloride is a chemical compound that has attracted scientific attention due to its promising biological and chemical properties. It is an aniline derivative .
Molecular Structure Analysis
The molecular structure of 6-Bromo-3-chloro-2-fluoroaniline;hydrochloride is represented by the InChI code1S/C6H4BrClFN.ClH/c7-3-1-2-4(8)5(9)6(3)10;/h1-2H,10H2;1H . The molecular weight is 260.92 . Physical And Chemical Properties Analysis
6-Bromo-3-chloro-2-fluoroaniline;hydrochloride is a powder . It has a molecular weight of 260.92 . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen
Photophysical Properties and Photodegradation
A study by Freccero et al. (2003) explored the photochemistry of haloanilines, highlighting the significance of homolytic and heterolytic paths in their photochemical reactions. These pathways are crucial for understanding the photostability and photodegradation of halogenated aromatic compounds, which can have implications for environmental pollutant degradation and the design of light-sensitive materials. The research indicates that solvent polarity and the presence of water significantly affect the efficiency of photodegradation, particularly for compounds with halogen substituents similar to 6-Bromo-3-chloro-2-fluoroaniline hydrochloride (Freccero, Fagnoni, & Albini, 2003).
Synthesis and Structural Analysis of Halogenated Derivatives
Chernikova et al. (2015) reported on the synthesis and structural analysis of halogenated uracil derivatives, which share a common theme with the study compound in terms of halogenation. Their work demonstrates the utility of halogenated compounds in synthesizing complex molecules with potential applications in medicinal chemistry and materials science. Theoretical calculations and structural analyses provide insights into the orientation and electronic effects of halogen substituents on molecular stability and reactivity (Chernikova, Khursan, Spirikhin, & Yunusov, 2015).
Chemical Transformations and Synthetic Applications
Shipov et al. (2013) described the synthesis and chemical transformations of silacyclanes derived from amino acids, demonstrating the versatility of halogenated compounds in organic synthesis. Their work showcases the potential of such compounds in creating novel molecular structures with unique properties, which could be relevant for the development of new pharmaceuticals or materials (Shipov et al., 2013).
Environmental Remediation
Theiss et al. (2014) reviewed the application of layered double hydroxides (LDHs) for the removal of halogenated compounds from water, underscoring the environmental significance of studying halogenated anilines like 6-Bromo-3-chloro-2-fluoroaniline hydrochloride. Their research highlights the challenges and strategies in mitigating the environmental impact of halogenated pollutants, suggesting avenues for the development of more effective remediation technologies (Theiss, Couperthwaite, Ayoko, & Frost, 2014).
Safety and Hazards
6-Bromo-3-chloro-2-fluoroaniline;hydrochloride is considered hazardous. It has the GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Wirkmechanismus
Pharmacokinetics
It’s known that aniline derivatives are generally well-absorbed and can be metabolized through various pathways, including hydroxylation . These metabolic processes can significantly impact the compound’s bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Bromo-3-chloro-2-fluoroaniline hydrochloride . Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets.
Eigenschaften
IUPAC Name |
6-bromo-3-chloro-2-fluoroaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN.ClH/c7-3-1-2-4(8)5(9)6(3)10;/h1-2H,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXGHUTUSPELHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)F)N)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrCl2FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-chloro-2-fluoroaniline;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

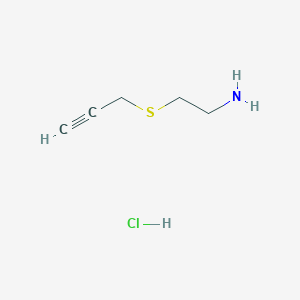
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B2868966.png)

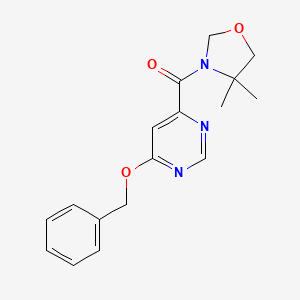
![2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid](/img/structure/B2868971.png)
![N'-(1-Phenylethyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2868972.png)

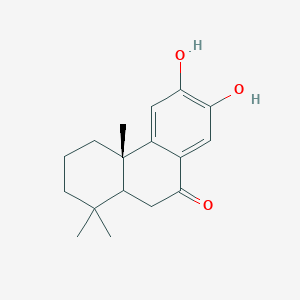
![4-(2-{[3-(3-Fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B2868978.png)
